molecular formula C12H17NO5 B179942 N,3,4,5-tetramethoxy-N-methylbenzamide CAS No. 118779-14-9

N,3,4,5-tetramethoxy-N-methylbenzamide

Cat. No. B179942
CAS RN: 118779-14-9
M. Wt: 255.27 g/mol
InChI Key: DJECVTFEJVBYHR-UHFFFAOYSA-N
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Description

“N,3,4,5-tetramethoxy-N-methylbenzamide” is a synthetic compound with the molecular formula C12H17NO5 . It has a molecular weight of 255.27 . The compound is also known as methaqualone analog.


Synthesis Analysis

The synthesis of “N,3,4,5-tetramethoxy-N-methylbenzamide” involves the oxidative amidation of aldehydes with amine hydrochloride salts . The reaction is carried out under inert conditions at room temperature . The catalyst used in the reaction is separated with an external magnet after the completion of the reaction .


Molecular Structure Analysis

The InChI code for “N,3,4,5-tetramethoxy-N-methylbenzamide” is 1S/C12H17NO5/c1-13(18-5)12(14)8-6-9(15-2)11(17-4)10(7-8)16-3/h6-7H,1-5H3 . The InChI key is DJECVTFEJVBYHR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“N,3,4,5-tetramethoxy-N-methylbenzamide” is a solid compound that should be stored at a temperature of 2-8°C .

Scientific Research Applications

Nanotechnology

Finally, in nanotechnology, this compound’s molecular structure may be harnessed to create nanoscale devices or sensors. Its ability to form stable complexes with metals can be particularly useful in the development of nanoelectronics.

Each application mentioned leverages the unique chemical structure of N,3,4,5-tetramethoxy-N-methylbenzamide to explore innovative solutions and advancements in their respective fields .

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315 (Causes skin irritation), H335 (May cause respiratory irritation), and H319 (Causes serious eye irritation) . The precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P321 (Specific treatment), P332+P313 (If skin irritation occurs: Get medical advice/attention), P362 (Take off contaminated clothing), P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337+P313 (If eye irritation persists: Get medical advice/attention) .

properties

IUPAC Name

N,3,4,5-tetramethoxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-13(18-5)12(14)8-6-9(15-2)11(17-4)10(7-8)16-3/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJECVTFEJVBYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C(=C1)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296010
Record name N,3,4,5-tetramethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3,4,5-tetramethoxy-N-methylbenzamide

CAS RN

118779-14-9
Record name N,3,4,5-tetramethoxy-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30296010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,3,4,5-tetramethoxy-N-methyl-Benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dissolve 3,4,5-trimethoxybenzoyl chloride (2.3 g, 10 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.10 g, 11 mmol) in ethanol-free chloroform at room temperature. Cool the solution to 0° C. and add pyridine (1.85 g, 22 mmol). Stir at ambient temperature for 1 hour and evaporate the solvent in vacuo. Partition the residue between aqueous sodium chloride and a 1:1 mixture of ethyl ether and methylene chloride. Separate the organic phase, dry (Na2SO4), and evaporate the solvent in vacuo to yield an oil. Filter the oil through silica gel eluting with 65% ethyl acetate/hexane to yield 2.5 g of N-methoxy-N-methyl-(3,4,5-trimethoxy)benzamide.
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Synthesis routes and methods II

Procedure details

3,4,5-Trimethoxybenzoic acid was allowed to react with oxalyl chloride, and the resulting acid chloride was allowed to react with N,O-dimethylhydroxyamine hydrochloride to obtain N,3,4,5-tetramethoxy-N-methylbenzamide. The resulting compound was allowed to react with 4-phenylbutylmagnesium chloride to obtain 5-phenyl-1-(3,4,5-trimethoxyphenyl)pentan-1-one. The resulting compound was allowed to react with lithium diisopropylamine and methyl2-[4-(bromomethyl)phenoxy]benzoate in the presence of N,N,N′,N″,N″-pentamethyldiethylenetriamine to obtain methyl2-{4-[5-phenyl-2-(3,4,5-trimethoxybenzoyl)pentyl]phenoxy}benzoate. The resulting compound was hydrolyzed with sodium hydroxide to give the title compound having the following physical properties.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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